molecular formula C4H5N3O B3021738 6-Aminopyridazin-3(2H)-one CAS No. 57041-95-9

6-Aminopyridazin-3(2H)-one

Cat. No.: B3021738
CAS No.: 57041-95-9
M. Wt: 111.1 g/mol
InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
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Description

6-Aminopyridazin-3(2H)-one (CAS 57041-95-9) is a versatile aminopyridazinone derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, a structure known as the pyridazin-3(2H)-one scaffold which is of significant interest in drug discovery . The scaffold is recognized for its diverse biological activities and its ability to interact with multiple biological targets, including various enzymes and receptors . Researchers are particularly interested in pyridazin-3(2H)-one-based compounds for developing novel therapies in areas such as cardiovascular diseases and oncology . The core structure has been identified in derivatives studied as vasodilators, which can help manage conditions like hypertension, as well as in targeted anticancer agents, where they may act through mechanisms such as the inhibition of specific kinases or other molecular targets . The product is available for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLICVOTDAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864201
Record name 6-Aminopyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-13-3
Record name 3,6-Pyridazinedione, 1,2-dihydro
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Advanced Synthetic Methodologies for 6 Aminopyridazin 3 2h One and Its Derivatives

Strategies for Core Pyridazinone Ring Formation

The construction of the pyridazinone heterocycle is most commonly achieved through the condensation of a 1,4-dicarbonyl precursor with a hydrazine (B178648) derivative. scholarsresearchlibrary.comresearchgate.net Variations in this fundamental approach allow for the synthesis of a wide array of substituted pyridazinones.

A prevalent and versatile method for synthesizing the pyridazinone ring involves the cyclocondensation of γ-ketoacids or their corresponding esters with hydrazine. iglobaljournal.comresearchgate.netmdpi.com This strategy is particularly effective for producing 6-substituted pyridazinones. The necessary γ-ketoacid precursors are often prepared via Friedel-Crafts acylation, where a substituted benzene (B151609) or other aromatic compound reacts with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netscispace.comsphinxsai.com

The general process begins with the formation of the γ-ketoacid, for example, by reacting an arene with succinic anhydride. researchgate.netsphinxsai.com The resulting acid is then heated with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695), which leads to a ring-closure reaction to form the 4,5-dihydropyridazin-3(2H)-one derivative. iglobaljournal.comscispace.com Subsequent dehydrogenation, if required, can be accomplished using reagents like bromine in acetic acid to yield the aromatic pyridazinone ring. mdpi.comscispace.com This two-step sequence is a reliable route to various 6-arylpyridazinones. iglobaljournal.com

Starting AreneAnhydrideIntermediate γ-KetoacidResulting Pyridazinone DerivativeCitation(s)
Substituted BenzeneSuccinic Anhydrideβ-Aroylpropionic Acid6-Aryl-4,5-dihydropyridazin-3(2H)-one researchgate.netscispace.com
o-Cresyl methyl etherSuccinic Anhydride4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone scispace.com
Anilide DerivativeSuccinic AnhydrideIntermediary Keto Acid2-Substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov
Indole4-Anthracen-9-yl-4-oxo-but-2-enoic acid4-(Anthracen-9-yl)-2-(1H-indol-3-yl)-4-oxobutanoic acid6-(Anthracen-9-yl)-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one nih.gov

The cornerstone of pyridazinone synthesis is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. scholarsresearchlibrary.comresearchgate.net This reaction forms the N-N bond characteristic of the pyridazine (B1198779) ring. The use of unsubstituted hydrazine hydrate (N₂H₄·H₂O) typically yields N-unsubstituted pyridazinones, while substituted hydrazines (e.g., phenylhydrazine) allow for the direct introduction of a substituent at the N2 position of the ring. nih.govnih.govresearchgate.net

The reaction is broadly applicable to various 1,4-dicarbonyl systems, including γ-ketoacids, γ-ketoesters, and their unsaturated analogs like β-aroylacrylic acids. iglobaljournal.comscispace.comnih.gov For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate is a standard procedure for creating 6-aryl-4,5-dihydropyridazin-3(2H)-ones. iglobaljournal.comscispace.com Similarly, maleic anhydride and its derivatives can condense with hydrazines to form pyridazine-3,6-diones. iglobaljournal.comresearchgate.net The choice of hydrazine derivative is a key determinant of the final product structure, enabling the synthesis of diverse libraries of N-substituted pyridazinones. nih.govnih.gov

Dicarbonyl PrecursorHydrazine DerivativeReaction ConditionsProduct TypeCitation(s)
γ-KetoacidHydrazine HydrateRefluxing Ethanol4,5-Dihydropyridazin-3(2H)-one iglobaljournal.commdpi.com
β-Aroylpropionic Acid4-Hydrazinobenzenesulfonamide hydrochlorideEthanol6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one scispace.com
Cyclic Ketone + Glyoxalic AcidHydrazine MonohydrateOne-pot, 50 °CRing-fused Pyridazinone clockss.org
Maleic AnhydrideHydrazine HydrateAqueous HCl1,2-Dihydro-3,6-pyridazinedione (Maleic Hydrazide) researchgate.net
4-Anthracen-9-yl-2-(1H-indol-3-yl)-4-oxobutanoic acidPhenylhydrazineN/A6-(Anthracen-9-yl)-4-(1H-indol-3-yl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one nih.gov

Cyclization Reactions from Ketoacids and Ketoesters

Functionalization and Derivatization Approaches at the Pyridazinone Ring

Post-synthesis modification of the pyridazinone core is a powerful strategy for generating novel derivatives with tailored properties. The ring's electronic nature allows for various chemical transformations, including substitution and coupling reactions. nih.govbohrium.com

The introduction of amino and aminomethyl groups onto the pyridazinone scaffold can be achieved through several synthetic routes. Aminomethylation, a type of Mannich reaction, is a direct method for adding an aminomethyl substituent. This can be accomplished by reacting a pyridazinone with bis(N,N-dialkylamino)methanes in a high-boiling solvent like 2-methoxyethanol. nih.gov An alternative approach involves using a combination of paraformaldehyde and a primary or secondary amine. iglobaljournal.comnih.gov For example, reacting a pyridazinone with formaldehyde (B43269) and dimethylamine (B145610) can produce a Mannich base, which can be a precursor to further derivatives. iglobaljournal.com These reactions provide a straightforward entry to aminomethylated pyridazinones, which are valuable for further structural elaboration.

Pyridazinone SubstrateReagentsFunctional Group IntroducedProduct ExampleCitation(s)
6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-oneBis(N,N-dialkylamino)methanesAminomethylN,N-Dialkylaminomethyl derivative nih.gov
1,4-diacetyl benzene (precursor to bis-pyridazinone)Formaldehyde, DimethylamineAminomethyl (as Mannich base)Bis-pyridazinone via Mannich base intermediate iglobaljournal.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formations required to functionalize the pyridazinone nucleus. researchgate.netresearchgate.net These methods typically start with a halogenated pyridazinone, which can be readily prepared by treating the parent pyridazinone with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the carbonyl group into a chloro substituent. nih.govresearchgate.net

The resulting chloropyridazine is an excellent substrate for various Pd-catalyzed reactions:

Suzuki Coupling: Reacting a chloropyridazine with an aryl or heteroaryl boronic acid provides access to a wide range of arylated or heteroarylated pyridazines. researchgate.net

Sonogashira Coupling: The coupling of a halopyridazinone with a terminal alkyne, catalyzed by palladium and copper co-catalysts, yields alkynyl-substituted pyridazinones. mdpi.com Protecting the pyridazinone N-H group, for instance with a methoxymethyl (MOM) group, can be necessary to prevent side reactions due to the acidity of the N-H proton. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine substituents onto the pyridazine ring from a halo-precursor. researchgate.net

An alternative, metal-free method for N-arylation involves reacting pyridazinones with diaryliodonium salts, which tolerates a wide range of functional groups without the need for a base. researchgate.net

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. tandfonline.com This approach is particularly valuable for generating libraries of structurally diverse pyridazinones. researchgate.netscispace.com

One notable example is the three-component synthesis of pyridazinones from arenes, cyclic anhydrides, and hydrazine derivatives. researchgate.netscispace.com This reaction can be promoted by an ionic liquid catalyst ([bmim]Br/AlCl₃) under ultrasound irradiation, proceeding through an initial Friedel-Crafts acylation followed by condensation with the hydrazine. scholarsresearchlibrary.comresearchgate.netscispace.com

Another powerful MCR involves the one-pot reaction of alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in water at room temperature. researchgate.netgrafiati.com This method provides a regioselective and environmentally friendly route to 6-aryl-4-cyano-3(2H)-pyridazinones in high yields. researchgate.netgrafiati.com MCRs have also been developed for the synthesis of novel thiazolyl-pyridazinediones by reacting maleic anhydride, thiosemicarbazide, and hydrazonoyl chlorides under microwave irradiation, demonstrating the versatility of MCRs in creating fused and complex heterocyclic systems. mdpi.com

ComponentsCatalyst/ConditionsProduct ClassKey FeaturesCitation(s)
Arenes, Cyclic Anhydrides, Phenylhydrazine Derivatives[bmim]Br/AlCl₃, Ultrasound6-Aryl-2-phenyl-pyridazinonesHigh yield, short reaction time, recyclable catalyst scholarsresearchlibrary.comresearchgate.netscispace.com
Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine HydrateWater, Room Temperature6-Aryl-4-cyano-3(2H)-pyridazinonesGreen, regioselective, high yield researchgate.netgrafiati.com
Maleic Anhydride, Thiosemicarbazide, Hydrazonoyl ChloridesChitosan, Microwave Irradiation1-Thiazolyl-pyridazine-3,6-dionesEco-friendly, efficient, short reaction time mdpi.com
Aldehydes, Hydrazines, AlkynylestersCopper(I) CatalystSubstituted PyridazinonesN/A nsf.gov

Palladium-Catalyzed Coupling Reactions for Arylation/Heteroarylation

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of 6-aminopyridazin-3(2H)-one and its derivatives is contingent upon the careful optimization of reaction parameters. Methodologies such as "One Factor at a Time" (OFAT), where factors like temperature or stoichiometry are individually optimized, and more comprehensive "Design of Experiments" (DoE) approaches are employed to identify the most significant factors affecting reaction output. whiterose.ac.uk The goal is to maximize product yield and purity while minimizing reaction times and environmental impact. whiterose.ac.ukbeilstein-journals.org For instance, in the synthesis of related 4-amino-pyridazin-3(2H)-one derivatives, optimization efforts led to the identification of potent analogs through systematic modification and testing. researchgate.net A common optimization process involves screening various reaction media, catalysts, temperatures, and reaction times to achieve the desired outcome. whiterose.ac.uk

In one specific synthesis of a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, optimization revealed that reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl3-SiO2 catalyst in refluxing ethanol for 6 hours resulted in a 75% yield. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridazinone derivatives. researchgate.net This method offers significant advantages over conventional heating, primarily through efficient and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes. foliamedica.bg

A notable application is the one-pot, three-component synthesis of 1-(4-oxo-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione. The reaction of maleic anhydride, thiosemicarbazide, and ethyl (N-arylhydrazono)-chloroacetates under microwave irradiation at 150 °C and 500 W was completed in just 2 minutes. mdpi.com This demonstrates a significant improvement in efficiency compared to traditional reflux methods. foliamedica.bgmdpi.com

The benefits of microwave assistance are further highlighted in comparative studies. For the synthesis of tetrahydropyrimidine (B8763341) derivatives, a Biginelli condensation reaction under microwave irradiation was completed in 22-24 minutes, whereas the same reaction required 20-24 hours using conventional heating. foliamedica.bg Similarly, the synthesis of cyanoacetamides and their subsequent conversion to triazoles and pyrazoles showed marked improvements in both reaction times and yields when conducted under microwave or ultrasound irradiation compared to conventional heating at room temperature. researchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Tetrahydropyrimidine Derivatives foliamedica.bg

MethodReaction Time
Conventional Heating20-24 hours
Microwave Irradiation22-24 minutes

Catalyst Selection and Green Chemistry Principles

The selection of an appropriate catalyst is a cornerstone of green chemistry, aiming to enhance reaction efficiency, minimize waste, and use less hazardous substances. nih.govmdpi.com Ideal green catalysts are effective in small amounts, non-toxic, reusable, and facilitate reactions under mild conditions, thus reducing energy consumption.

In the synthesis of pyridazinone derivatives, various catalytic systems are employed. For example, the reduction of a nitro group in a pyridazinone precursor has been achieved using 10% Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) in ethanol, a common and efficient catalytic hydrogenation method. researchgate.net For the construction of more complex fused pyridinone systems, an iron(III) chloride on silica (B1680970) gel (FeCl3-SiO2) catalyst has been used effectively. researchgate.net

Adherence to green chemistry principles also involves the use of environmentally benign solvents and reagents. A prime example in the synthesis of related pyridazine heterocycles is the use of chitosan, a biodegradable and readily available amino polysaccharide, as a heterogeneous basic catalyst. arkat-usa.org Chitosan has been successfully used as a green alternative to traditional catalysts like piperidine (B6355638) in the reaction of pyruvaldehyde-1-arylhydrazones with α,β-unsaturated nitriles to form 1,4-dihydropyridazines. arkat-usa.org This approach not only provides a more environmentally friendly pathway but also simplifies product purification as the solid catalyst can be easily removed. nih.gov The use of molecular iodine (I2) as an inexpensive and environmentally benign catalyst has also been reported for the dehydrogenation of dihydropyrazolopyridines to their corresponding pyrazolopyridines under mild conditions, offering high yields without the need for tedious purification. researchgate.net

Table 2: Examples of Catalysts in Pyridazinone and Related Heterocycle Synthesis

CatalystReaction TypeReference
10% Pd/CReduction researchgate.net
FeCl3-SiO2Cyclocondensation researchgate.net
ChitosanMichael Addition/Cyclization arkat-usa.org
Molecular Iodine (I2)Dehydrogenation/Aromatization researchgate.net

Stereoselective Synthesis of Chiral Pyridazinone Derivatives

The development of stereoselective methods for synthesizing chiral pyridazinone derivatives is of significant interest due to the specific biological activities often associated with a single enantiomer. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.

An example of this is the asymmetric synthesis of a chiral (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative. researchgate.net This synthesis was accomplished in four steps with a high optical yield, starting from the chiral building block (R)-2-chloropropionyl chloride, a strategy known as the chiral-pool method. researchgate.net Organocatalysis also represents a powerful tool for constructing chiral heterocyclic scaffolds, including spirooxindoles, which are structurally related to certain complex pyridazinones. acs.org Furthermore, stereoselective synthesis has been achieved for related heterocyclic systems like researchgate.netoalib.comoxazinan-3-ones via ring-closing metathesis, where asymmetric dihydroxylation of a chiral olefin intermediate yields a single diastereomer in high yield. cdnsciencepub.com These approaches highlight the importance of selecting appropriate chiral sources, catalysts, and reaction pathways to achieve the desired stereochemical outcome in the synthesis of complex pyridazinone-based molecules. researchgate.netcdnsciencepub.com

Chemical Transformations and Reactivity Profiles of 6 Aminopyridazin 3 2h One

Oxidation Reactions Leading to Pyridazinone Derivatives

The oxidation of pyridazinone derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the methylene (B1212753) group at the C-5 position of certain indenopyridazinone derivatives to a ketone has been reported. mdpi.com This transformation can influence the biological activity of the resulting compounds. mdpi.com

In some cases, dehydrogenation of dihydropyridazinones can be achieved using reagents like a bromine/acetic acid mixture, leading to the corresponding aromatic pyridazinone. scispace.com This aromatization is a key step in the synthesis of many biologically active pyridazinone derivatives. scispace.comnih.gov

Reduction Reactions and Formation of Reduced Pyridazinone Forms

The reduction of the pyridazinone ring can be accomplished through various methods. Catalytic hydrogenation over platinum in glacial acetic acid has been used to reduce dihydropyridazinones to their tetrahydropyridazinone counterparts. rsc.org Interestingly, under certain conditions, this reduction can also affect aromatic substituents on the pyridazinone ring. rsc.org

A more convenient method for the reduction of dihydropyridazinones involves the use of sodium cyanoborohydride. rsc.org The reduction of pyridazine (B1198779) N-oxides to the corresponding amino derivatives while retaining the N-oxide functionality can be achieved through specific reduction methods. thieme-connect.de

Substitution Reactions Involving the Amino Group

The amino group of 6-aminopyridazin-3(2H)-one is a key site for functionalization through substitution reactions. It can act as a nucleophile, readily reacting with electrophiles. smolecule.com

Acylation: The amino group can be acylated using reagents like acetyl chloride to form the corresponding acetamido derivative. vulcanchem.com This reaction is a common strategy to modify the properties of the parent compound.

Alkylation: The amino group can also undergo alkylation. For example, coupling with appropriate alkyl halides can introduce various alkyl substituents. vulcanchem.com

Table 1: Examples of Substitution Reactions at the Amino Group

ReactantReagentProductReference
This compoundAcetyl chloride6-Acetamidopyridazin-3(2H)-one vulcanchem.com
This compoundAlkyl halide6-(Alkylamino)pyridazin-3(2H)-one vulcanchem.com
3-Amino-6-chloropyridazine2-Bromo-1,3-benzothiazoleN-(6-Chloropyridazin-3-yl)-1,3-benzothiazol-2-amine google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazinone Core

The pyridazinone ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The pyridazine nucleus is generally considered electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine, nucleophilic attack on the unsubstituted pyridazine ring often occurs at the C4/C5 positions. thieme-connect.de

Nucleophilic aromatic substitution is a key reaction for introducing various functionalities onto the pyridazinone scaffold. For instance, in 4,5-dichloro-2-methylpyridazin-3(2H)-one, nucleophilic substitution with primary amines occurs, leading to the formation of both 4- and 5-substituted isomers. rsc.org The reaction of 6-substituted pyridazin-3(2H)-ones with hydrazine (B178648) hydrate (B1144303) can lead to the introduction of an amino group at the 4-position. thieme-connect.de

Ring Expansion and Contraction Reactions of Pyridazinone Scaffolds

Pyridazinone scaffolds can undergo intriguing ring expansion and contraction reactions, leading to the formation of novel heterocyclic systems.

Ring Expansion: Tetrahydropyridazinones have been shown to react with dimethyl acetylenedicarboxylate (B1228247) to yield tetrahydroazepin-4-ones, representing a ring expansion from a six-membered to a seven-membered ring. rsc.org In some research, the pyrazole (B372694) ring has been expanded to a pyridazine ring in a process described as scaffold hopping. acs.org

Ring Contraction: Photochemical ring contraction of 6-methyl-2-phenyltetrahydropyridazin-3-one has been observed to produce 1-anilino-5-methylpyrrolidin-2-one. rsc.org Another example involves the base-catalyzed ring contraction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone into a pyrazole derivative. wur.nl Furthermore, pyridazino[4,5-e] Current time information in Bangalore, IN.researchgate.netarkat-usa.orgthiadiazines can undergo ring contraction to form pyrazolo[3,4-d]pyridazines through the extrusion of sulfur. jst.go.jp A pyridazine to pyrazole rearrangement has also been studied, with mechanistic insights gained through isotopic labeling. researchgate.net

Tautomerism and Isomerization in Pyridazinone Systems

Tautomerism: this compound can exist in different tautomeric forms. The lactam-lactim tautomerism is a key feature of the pyridazinone ring, where the hydrogen can be located on the nitrogen or the oxygen atom. Additionally, the amino group can participate in amino-imino tautomerism. The predominant tautomer can be influenced by the solvent and the presence of other substituents. The compound can exist as 6-aminopyridazin-3-ol. nih.gov

Isomerization: Isomerization reactions are also observed in pyridazinone systems. For example, the thermal isomerization of 5-amino-4-vinyl-3(2H)-pyridazinone derivatives can lead to the formation of tetrahydropyrido[2,3-d]pyridazines. researchgate.netarkat-usa.org The rate of this isomerization is significantly influenced by substituents on the pyridazinone ring. arkat-usa.org Photochemical isomerization of pyridazine N-oxide derivatives has also been studied, leading to the formation of pyrazole and furan (B31954) derivatives through diazo intermediates. preprints.org In some cases, isomerization of indenopyridazinones has been shown to retain anti-inflammatory activity. mdpi.com

Mechanistic Insights into Key Transformation Pathways

Understanding the mechanisms of reactions involving pyridazinones is crucial for predicting and controlling the formation of desired products.

Cyclization Reactions: The formation of the pyridazine ring often involves the cyclization of dicarbonyl compounds with hydrazine. The mechanism of acid-catalyzed heterocyclization of 1,2,4-triketone analogs can lead to either pyrazoles or pyridazinones, with the reaction pathway being dependent on the substituents and reaction conditions. semanticscholar.orgmdpi.com A proposed mechanism for the formation of pyridazines from β-chlorovinyl thiohydrazones involves a cascade of imination and 6π-electrocyclization of hydrazone thiol tautomers. researchgate.netacs.org

Ring Contraction Mechanism: The mechanism for the ring contraction of pyridazine to pyrazole has been proposed to proceed through well-stabilized carbocation intermediates. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Aminopyridazin 3 2h One Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 6-aminopyridazin-3(2H)-one derivatives is significantly influenced by the nature and position of various substituents on the pyridazinone core and its appended moieties. Structure-activity relationship (SAR) studies have revealed key insights into optimizing these compounds for different therapeutic targets.

The introduction of different substituents into the ortho-, meta-, and para-positions of a phenyl ring attached to the pyridazinone core has been explored to investigate the electronic and steric effects on activity. rsc.org For instance, in a series of 2-phenyl-3(2H)-pyridazinone derivatives, the introduction of a fluorine-containing group at the para-position of the benzene (B151609) ring was found to enhance induced resistance activity against plant pathogens, likely due to the electron-withdrawing effect. rsc.org However, moving these substituents to the ortho- or meta-positions often resulted in a loss of activity, possibly due to an increased dihedral angle between the benzene and pyridazinone rings. rsc.org

The nature of the substituent at the 6-position of the pyridazinone ring is also critical. Studies have shown that an electron-donating group at this position may decrease bioactivity. rsc.org In the context of antimicrobial activity, the aromaticity of the pyridazinone ring itself is considered important. nih.gov For example, certain phenylurea derivatives of pyridazinone have shown that bromo substitution at the 3-position of the benzoyl urea (B33335) moiety enhanced antibacterial activity against Staphylococcus aureus, while chloro substitution at the 3-position of the phenyl urea derivatives boosted antifungal activity against Candida albicans. nih.gov

Furthermore, the type of amine at the 5-position of the pyridazinone ring can influence cytotoxicity. In a study of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, compounds containing piperidine (B6355638) and cyclopentylamine (B150401) at the C-5 position showed higher cytotoxicity against certain cancer cell lines compared to those with substituted piperazines, pyrrolidine, or other acyclic amines. cbijournal.com

The substituent at the 2-position of the pyridazinone ring also plays a crucial role. For instance, in a series of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, those with a chloro-alkanoyl substituent along with a methyl group at position 5 exhibited potent hypotensive effects. jchemrev.com

Here is a data table summarizing the impact of substituents on the biological activity of this compound derivatives:

Compound Series Substituent Position/Type Observed Biological Activity Key Findings
2-Phenyl-3(2H)-pyridazinonespara-fluoro on phenyl ringInduced resistance in plants rsc.orgElectron-withdrawing groups at the para-position can enhance activity.
2-Phenyl-3(2H)-pyridazinonesortho or meta substituents on phenyl ringDecreased activity rsc.orgSteric hindrance may lead to a loss of planarity and reduced activity.
Pyridazinone DerivativesElectron-donating group at C-6Reduced bioactivity rsc.orgElectron density at this position appears to be detrimental to activity.
Phenylurea Derivatives of PyridazinoneBromo at 3-position of benzoyl ureaEnhanced antibacterial activity nih.govSpecific halogen substitutions can selectively improve antimicrobial potency.
Phenylurea Derivatives of PyridazinoneChloro at 3-position of phenyl ureaEnhanced antifungal activity nih.govSpecific halogen substitutions can selectively improve antimicrobial potency.
4-Chloro-5-amino-2-p-tolyl-pyridazin-3-onesPiperidine/cyclopentylamine at C-5Higher cytotoxicity cbijournal.comThe nature of the cyclic amine at C-5 significantly impacts anticancer activity.
6-Phenyl-4,5-dihydro-pyridazin-3(2H)-onesChloro-alkanoyl at N-2 and methyl at C-5Potent hypotensive effects jchemrev.comA combination of substituents at these positions is crucial for cardiovascular activity.

Conformational Analysis and Flexibility of the Pyridazinone Ring

The three-dimensional conformation and flexibility of the pyridazinone ring system are critical determinants of the biological activity of its derivatives. The relative orientation of substituent groups, largely dictated by the ring's conformation, influences how these molecules interact with their biological targets.

Conformational analysis of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones has shown that a near-planar arrangement of the phenyl and pyridazinone rings is a key feature of highly active compounds with cardiovascular properties. nih.gov In contrast, derivatives that are inactive tend to adopt a conformation that deviates significantly from planarity. nih.gov This suggests that a relatively rigid and planar conformation is necessary for effective binding to the target receptor or enzyme.

The inherent properties of the pyridazinone ring, including the presence of nitrogen atoms and a keto group, allow for hydrogen bond formation, which can stabilize specific conformations and contribute to the variety of pharmacological properties observed. mdpi.com The flexibility or rigidity of the pyridazinone ring can be modulated by the introduction of substituents or by incorporating the ring into a larger, fused system.

For instance, in the development of STAT3 inhibitors based on a ureido-pyridazinone scaffold, computational studies highlighted the importance of the geometrical preferences of the ureido moiety. kribb.re.kr The results indicated that an extended ZZ arrangement, likely influenced by the pyridazinone ring's conformation, is essential for significant activity. kribb.re.kr

The flexibility of the pyridazinone ring can also be influenced by the nature of the substituents. For example, bulky groups can restrict rotation around single bonds, leading to more defined conformations. This conformational restriction can be advantageous if the preferred conformation is the one that is active at the biological target.

Here is a data table summarizing research findings on the conformational analysis and flexibility of the pyridazinone ring:

Compound Series Method of Analysis Key Conformational Feature Impact on Activity
6-Aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinonesMolecular Mechanics (MM2), 1H NMR nih.govNear-planar arrangement of phenyl and pyridazinone ringsHigh cardiovascular activity
Inactive 6-Aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinonesMolecular Mechanics (MM2), 1H NMR nih.govConformation deviated from planarityInactive
Ureido-pyridazinone derivatives (STAT3 inhibitors)Computational Modeling kribb.re.krExtended ZZ arrangement of the ureido moietyEssential for significant activity

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach is employed to enhance activity, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound derivatives, several bioisosteric replacements have been investigated.

One common bioisosteric replacement involves substituting a benzene ring with a heterocyclic ring to alter the aromaticity and polarity of the molecule. rsc.org For instance, in a series of 2-substituted pyridazinone derivatives, replacing the benzene ring with a five- or six-membered heterocyclic ring containing a nitrogen atom led to a decrease in induced resistance activity in plants. rsc.org This suggests that the specific electronic and steric properties of the phenyl ring are crucial for this particular biological activity.

Another example of bioisosteric replacement is the substitution of a phthalazine (B143731) ring with a pyridazin-3-one moiety. nih.gov This was explored in the design of hydralazine (B1673433) alternatives, where the pyridazin-3-one core was considered a bio-isosteric alternative to the phthalazine ring, aiming for similar vasorelaxant activity. nih.gov

The replacement of a hydroxyl group with a fluorine atom is a common bioisosteric modification. chemrxiv.org This change can prevent metabolic oxidation while maintaining similar biological activity. chemrxiv.org While not specific to this compound in the provided context, this is a relevant general principle in medicinal chemistry.

Here is a data table summarizing examples of bioisosteric replacements in this compound derivatives:

Original Moiety Bioisosteric Replacement Compound Series Effect on Activity/Property
Benzene ringFive- or six-membered heterocyclic ring with a nitrogen atom2-Substituted pyridazinone derivatives rsc.orgWeakened induced resistance activity in plants
Phthalazine ringPyridazin-3-one moietyHydralazine alternatives nih.govAimed to achieve similar vasorelaxant activity

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.com This approach is instrumental in designing new ligands with improved potency and selectivity. For this compound derivatives, pharmacophore models have been developed to guide the design of compounds for various targets.

A pharmacophore model for vasorelaxant pyridazin-3-one derivatives was developed and validated, consisting of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model can be used to predict the activity of novel compounds. nih.gov

In the context of fatty acid binding protein 4 (FABP4) inhibitors, a two-step computer-assisted molecular design approach was used, inspired by the scaffold of a co-crystallized ligand. mdpi.com This led to the development of novel 4-amino and 4-ureido pyridazinone-based inhibitors. mdpi.com

For acetylcholinesterase inhibitors, a 3D-common feature pharmacophore hypothesis was generated, indicating that the physicochemical and conformational properties of the compounds are crucial for their inhibitory activity. bibliomed.org The model suggested that a substituted aromatic ring at the R1 position is required for anticholinesterase activity. bibliomed.org

Docking studies of N-acylpyridazinones have revealed their potential affinity for adenosine (B11128) A2A receptors and phosphodiesterase isoforms, suggesting their utility in designing drugs for neurodegenerative or cardiovascular diseases. vulcanchem.com

The design of pyrrolo[3,4-d]pyridazinone derivatives as selective COX-2 inhibitors has been based on a double pharmacophore approach, combining the pyrrolo[3,4-d]pyridazinone scaffold with other pharmacophores like 1,3,4-oxadiazole-2-thione or arylpiperazine. nih.gov

Here is a data table summarizing pharmacophore models and ligand design principles for this compound derivatives:

Target Pharmacophoric Features Key Ligand Design Principles
Vasodilation2 Hydrogen Bond Acceptors, 1 Aromatic Ring nih.govIncorporate features that can accept hydrogen bonds and possess an aromatic system.
FABP4 InhibitionBased on co-crystallized ligand scaffold mdpi.comUtilize scaffold hopping from a known ligand to design novel inhibitors.
Acetylcholinesterase InhibitionSubstituted aromatic ring at R1 bibliomed.orgAn aromatic moiety at a specific position is essential for activity.
Adenosine A2A / PhosphodiesteraseBased on docking studies of N-acylpyridazinones vulcanchem.comThe N-acylpyridazinone scaffold shows promise for targeting these receptors.
COX-2 InhibitionDouble pharmacophore approach (pyrrolo[3,4-d]pyridazinone + other pharmacophores) nih.govCombining multiple pharmacophoric elements can lead to enhanced selectivity and potency.

Influence of Aromaticity and Polarity on Activity

The aromaticity of the pyridazinone ring itself is considered important for certain biological activities. nih.gov For instance, in a series of pyridazinone-based congeners, the aromaticity of the pyridazinone ring was found to enhance both anticancer and antimicrobial activities. nih.gov Derivatives lacking this aromaticity showed poor activity, highlighting its importance. nih.gov

The polarity of the molecule, which is influenced by the presence of heteroatoms and polar functional groups, plays a crucial role in its interactions with biological targets. The pyridazine (B1198779) ring is characterized by a high dipole moment, which contributes to its unique molecular recognition properties. nih.gov The nitrogen atoms in the pyridazinone ring can act as hydrogen bond acceptors, a key interaction in many drug-target binding events. mdpi.com

A strategy of bioisosteric replacement of a benzene ring with a heterocyclic ring was employed to investigate the effect of aromaticity and polarity on the activity of 2-substituent of the pyridazinone ring. rsc.org The results showed that when the benzene ring was replaced by a five- or six-membered heterocyclic ring with a nitrogen atom, the induced resistance activity was weakened, suggesting that the specific aromatic and polarity characteristics of the phenyl group were optimal for this activity. rsc.org

The pyridazine ring's inherent polarity also contributes to favorable pharmacokinetic properties, such as reduced cytochrome P450 inhibitory effects. nih.gov The replacement of a hydroxyl group with a fluorine atom, a common bioisosteric modification, alters the polarity and can prevent metabolic oxidation while maintaining biological activity. chemrxiv.org

Here is a data table summarizing the influence of aromaticity and polarity on the activity of this compound derivatives:

Property Influence on Biological Activity Example
Aromaticity of Pyridazinone RingEnhances anticancer and antimicrobial activity nih.govAromatic pyridazinone derivatives showed better activity than non-aromatic counterparts. nih.gov
Polarity (Dipole Moment)Contributes to molecular recognition and hydrogen bonding mdpi.comnih.govThe nitrogen atoms of the pyridazinone ring act as hydrogen bond acceptors. mdpi.com
Aromaticity and Polarity of SubstituentsModulates activityReplacement of a benzene ring with a more polar heterocyclic ring weakened activity in one study. rsc.org
PolarityCan improve pharmacokinetic propertiesThe inherent polarity of the pyridazine ring may lead to reduced P450 inhibition. nih.gov

Pharmacological and Biological Research on 6 Aminopyridazin 3 2h One Derivatives

Anticancer Activities

Derivatives of 6-Aminopyridazin-3(2H)-one have emerged as a promising class of compounds in the search for new anticancer agents. lookchem.comnih.govmedscape.comnih.govmjbas.comresearchgate.netresearchgate.netoalib.comnih.govjst.go.jpnih.gov Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation and Cytotoxicity

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, a series of these derivatives were synthesized and evaluated for their ability to inhibit the growth of human colon carcinoma HCT116 cells. nih.gov These investigations suggest that the pyridazinone scaffold, with different substitutions, can lead to varying degrees of cytotoxic effects. nih.gov

In one study, novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were designed and synthesized. nih.gov These compounds were assessed for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells, showing good activity with limited cytotoxicity against normal human gingival fibroblasts. nih.gov Another study reported on a series of aminopyridazin-3(2H)-one derivatives that exhibited significant antiproliferative activities against human neuroblastoma (SH-SY5Y), human myelogenous leukemia (K562), and gastric cancer (AGS) cell lines. lookchem.comresearchgate.net One particular compound, 8a , showed comparable activity to the standard anticancer drug fluorouracil against all tested cell lines. researchgate.net

The cytotoxic potential of these derivatives is often quantified by their IC50 values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. For example, compound 9k , bearing a pyrrole (B145914) moiety, displayed potent activity with IC50 values of 14.3, 4.7, and 1.7 µM against HT-29, MCF-7, and MOLT-4 cells, respectively, while showing minimal effect on normal Vero cells (IC50: 95.4 µM). researchgate.net Similarly, a half-mustard derivative, 18 , exhibited a GI50 value (concentration for 50% growth inhibition) of -7.06 (equivalent to 40 ng/ml) against the melanoma cell line SK-MEL-5. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50/GI50 (µM) Reference
8a SH-SY5Y, K562, AGS Comparable to 5-FU researchgate.net
9k HT-29 14.3 researchgate.net
MCF-7 4.7 researchgate.net
MOLT-4 1.7 researchgate.net
18 SK-MEL-5 0.04 nih.gov
4b MCF-7 21.2 jst.go.jp

Targeting Specific Cancer Cell Lines

Research has shown that derivatives of this compound can exhibit selective activity against specific types of cancer.

Leukemia: Several derivatives have demonstrated significant activity against leukemia cell lines. For instance, compounds have been tested against K562 human myelogenous leukemia and MOLT-4 human lymphoblastoid leukemia cells, showing potent inhibitory effects. nih.govresearchgate.net One study highlighted a derivative with an IC50 of 1.7 µM against MOLT-4 cells. researchgate.net Another study reported on a compound that was highly active against the CCRF-CEM and MOLT-4 leukemia cell lines. nih.gov

Breast Cancer: The MCF-7 human breast cancer cell line is a common target in these studies. researchgate.netjst.go.jpresearchgate.netresearchgate.netuniv.kiev.uamdpi.com One derivative, compound 4b , was identified as the most active against MCF-7 cells with an IC50 of 21.2 µM. jst.go.jp Another study found that a specific aminopyridazin-3(2H)-one derivative was most active against the MCF-7 cell line with an IC50 value of 14.5 µM. researchgate.net

Renal Cancer: The inhibitory activity of these compounds has also been evaluated against renal cancer cell lines. nih.govnih.govuniv.kiev.ua

Non-Small Cell Lung Cancer: Derivatives have been screened for activity against non-small cell lung cancer cell lines such as A549. nih.govnih.gov

Pancreas Cancer: The potential of these compounds against pancreatic cancer has also been investigated. nih.govmdpi.com

Mechanistic Investigations of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with specific molecular targets and pathways crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, a process essential for cell division. nih.govnih.gov By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis. For instance, a new 3-substituted oxindole (B195798) derivative, compound 6f , was found to have anti-tubulin polymerization activity with an IC50 value of 7.99 µM. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. noveltyjournals.comwikipedia.orgmdpi.com Several this compound derivatives have been identified as potent inhibitors of VEGFR-2. nih.govnih.govnoveltyjournals.com By blocking VEGFR-2 signaling, these compounds can inhibit angiogenesis and thereby suppress tumor growth. noveltyjournals.comwikipedia.orgmdpi.com For example, a series of pyridazinone-based congeners exhibited remarkable VEGFR-2 inhibitory activity with IC50 values ranging from 60.70 to 1800 nM. nih.gov Another study reported a new 1H-indole derivative with significant VEGFR-2 inhibitory activity (IC50 of 25 nM). mdpi.com

Modulation of Apoptosis and Cell Cycle Progression

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. lookchem.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Studies have shown that certain derivatives can induce apoptosis in cancer cells. lookchem.comresearchgate.netnih.govmdpi.com For example, compounds 8a and 8b were found to induce apoptosis in SH-SY5Y cells in a dose-dependent manner. researchgate.net The induction of apoptosis is often accompanied by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov

Furthermore, these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. lookchem.comresearchgate.netresearchgate.netnih.govmdpi.com Several derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase. lookchem.comresearchgate.netnih.govmdpi.com For example, derivatives bearing 2-nitrophenyl, 4-cyanophenyl, pyrrole, and thiophene (B33073) moieties were found to induce G0/G1 cell cycle arrest in MCF-7 cells. researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. lookchem.comnih.govmjbas.comoalib.comscirp.orgresearchgate.netnih.govsemanticscholar.orgnih.gov

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.

Staphylococcus aureus : A number of derivatives have shown potent activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for various infections. mjbas.comscirp.orgresearchgate.netsemanticscholar.orgnih.gov In one study, compound 3f exhibited highly efficient antibacterial activity against S. aureus, even more so than the standard antibiotic Penicillin. scirp.org Another study found that compounds 3a , 3c , and 3g also showed high efficacy against S. aureus. researchgate.net

Escherichia coli : Several derivatives have also demonstrated activity against Escherichia coli, a well-known Gram-negative bacterium. mjbas.comscirp.orgresearchgate.netsemanticscholar.orgnih.gov For instance, compounds 3a , 3c , 3f , and 3g were highly efficient against E. coli. researchgate.net

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, a series of diarylurea derivatives based on a pyridazinone scaffold showed that compound 10h had a MIC of 16 μg/mL against S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain Activity/MIC Reference
3f Staphylococcus aureus More efficient than Penicillin scirp.org
3a, 3c, 3g Staphylococcus aureus Highly efficient researchgate.net
3a, 3c, 3f, 3g Escherichia coli Highly efficient researchgate.net
10h Staphylococcus aureus MIC = 16 µg/mL nih.gov

Antifungal Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a range of fungal species. In one study, newly synthesized 1,3,5-triphenyl-1H-pyrazole containing this compound derivatives were screened for their antifungal activity. scirp.orgscirp.org The results indicated that some of these compounds exhibited significant efficacy. scirp.orgscirp.org

Specifically, compounds designated as 3e and 3b were found to be highly potent against Aspergillus niger (ATCC 16404), while compound 3f showed high efficiency against Candida albicans (ATCC 10231). scirp.org When compared to the standard antifungal agent Griseofulvin, which showed inhibition zones of 24 mm and 23 mm against A. niger and B. albicans respectively, these derivatives demonstrated comparable or superior activity. scirp.org The antifungal screening results for selected synthesized 1,3,5-triaryl-2-pyrazolines derivatives are summarized in the table below. scirp.org

Antifungal Screening of 1,3,5-Triaryl-2-Pyrazoline Derivatives

Compound Zone of Inhibition (mm) vs. Aspergillus niger (ATCC 16404) Zone of Inhibition (mm) vs. Candida albicans (ATCC 10231)
3b 20 23
3e 24 21
3f 22 25
Griseofulvin (Standard) 24 23

Data sourced from Tupare et al. scirp.org

This data highlights the potential of this compound derivatives as a promising scaffold for the development of new antifungal agents.

Antiviral Activities (e.g., Anti-HIV, Anti-HAV)

Research has also explored the antiviral potential of this compound derivatives, with some studies focusing on their activity against Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV).

In the context of anti-HIV research, a novel class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines were investigated as potential anti-AIDS drugs. nih.gov These derivatives, considered potential prodrugs of 3'-fluoro-3'-deoxythymidine (FLT), were designed to have enhanced properties such as increased lipophilicity and duration of action. nih.gov The study evaluated their ability to protect CEM cells from HIV-induced cytopathogenicity. nih.gov The results showed that the anti-HIV-1 activity was influenced by the halogen substituent at the C-5 position, with 5-iodo and 5-bromo derivatives being generally more potent than the 5-chloro derivatives. nih.gov Notably, compounds with a (5S,6S)-configuration were more potent than their (5R,6R)-diastereomers. nih.gov The most potent compounds, including the (5R,6R)-5-Br,6-OMe, (5S,6S)-5-Br,6-OMe, and (5S,6S)-5-I,6-OMe derivatives of FLT, demonstrated anti-HIV-1 activity comparable to the reference drugs AZT and FLT. nih.gov

Regarding anti-HAV activity, a study focused on newly synthesized triazolo[4,3-b]pyridazine derivatives. nih.gov Specifically, 6-phenyl- scirp.orgscirp.orgdoi.orgtriazolo[4,3-b]pyridazine-3(2H)-thione was used as a starting material to prepare various 3-S-substituted derivatives. nih.gov A plaque reduction infectivity assay was used to assess the reduction in virus count in MBB-cell culture adapted strain of HAV. nih.gov Several of the synthesized compounds showed promising antiviral activity, with one particular 5-(6-phenyl- scirp.orgscirp.orgdoi.orgtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- scirp.orgdoi.orgtandfonline.comoxadiazole derivative (compound 15) exhibiting the highest effect on HAV compared to the other tested compounds. nih.gov

Exploration of Mechanism of Action for Antimicrobial Effects

The antimicrobial action of various compounds, including those with heterocyclic structures similar to pyridazinones, often involves specific molecular mechanisms that disrupt essential cellular processes in microorganisms. While direct studies on the antimicrobial mechanism of this compound itself are not detailed in the provided results, the mechanisms of other antimicrobial agents offer insights into potential pathways.

Generally, antibacterial compounds are categorized based on their mechanisms of action, which include:

Inhibition of cell wall synthesis.

Altering the integrity of the plasma membrane.

Disrupting cellular energy generation.

Damaging nucleic acid synthesis.

Inhibiting protein synthesis.

Modulating key metabolic pathways. mdpi.com

For instance, some natural compounds isolated from endophytic microorganisms exhibit their antimicrobial effects by targeting the bacterial cell wall, leading to lysis. mdpi.com Others may interfere with cell division proteins like FtsZ or act as siderophores, scavenging essential iron from bacterial cells. mdpi.com

In the realm of antifungal agents, azoles are a prominent class that acts by inhibiting fungal lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This inhibition disrupts membrane integrity and leads to fungal cell death. Molecular docking and dynamics simulations are often employed to understand the interactions between these inhibitors and the active site of the target enzyme, revealing key amino acid residues involved in the binding. nih.gov

For pyridazine (B1198779) derivatives specifically, some studies have investigated their inhibitory effects on enzymes like DNA gyrase and dihydrofolate reductase (DHFR) in bacteria. mdpi.com The inhibition of these enzymes interferes with DNA replication and folic acid synthesis, respectively, leading to an antimicrobial effect. mdpi.com

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been a subject of interest for their potential anti-inflammatory and analgesic properties. Numerous studies have synthesized and evaluated these compounds, revealing significant activity in various models.

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation. mdpi.commdpi.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Several studies have focused on designing this compound and related heterocyclic derivatives as selective COX-2 inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and evaluated for their COX-2 inhibitory activity. nih.gov Docking studies showed that the methanesulfonyl (SO2Me) group, a common pharmacophore in COX-2 inhibitors, fits into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acids like Arg513, His90, and Val523. nih.gov One of the compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), demonstrated high potency and selectivity against the COX-2 enzyme. nih.gov

Similarly, the anti-inflammatory activity of chrysin (B1683763) derivatives has been linked to the suppression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov One derivative, 5,7-diacetylflavone (Ch-4), was found to be a strong and selective inhibitor of the COX-2 enzyme. nih.gov

Furthermore, some compounds have been developed as dual inhibitors of COX-2 and tumor necrosis factor-alpha (TNF-α), another key mediator of inflammation. brieflands.com Overproduction of TNF-α can lead to the upregulation of the COX-2/PGE2 pathway, contributing to various inflammatory conditions and cancers. brieflands.com

The analgesic potential of this compound derivatives has been assessed in various animal models of pain. These models are designed to evaluate a compound's effectiveness against different types of pain, such as tonic, neurogenic, neuropathic, and inflammatory pain. mdpi.com

For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.netpcbiochemres.com In a p-benzoquinone-induced writhing test, most of these compounds were found to be more potent than aspirin (B1665792) at a 100 mg/kg dose. researchgate.netpcbiochemres.com

In another study, new 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and their phthalazinone analogues were synthesized and tested for their analgesic activity using the acetic acid-induced writhing model. researchgate.net Most of the newly synthesized compounds displayed potent anti-inflammatory activity without ulcerogenic side effects, and the pyridazinone derivatives generally showed better activity than their phthalazinone counterparts. researchgate.net

The formalin test, which involves two phases of pain response, is another commonly used model. mdpi.com In a study of 1H-isoindole-1,3(2H)-dione derivatives, compounds were found to be active in both phases of the formalin test, indicating a broad spectrum of analgesic activity. mdpi.com These compounds also showed significant anti-allodynic activity in models of neuropathic pain, such as oxaliplatin- and streptozotocin-induced neuropathy. mdpi.com

Analgesic Activity of Selected Pyridazinone Derivatives

Compound Series Pain Model Observation Reference
2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides/propanamides p-Benzoquinone-induced writhing More potent than aspirin researchgate.netpcbiochemres.com
6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones Acetic acid-induced writhing Moderate analgesic activity researchgate.net

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

Cardiovascular Activities

The pyridazin-3(2H)-one scaffold is present in numerous derivatives that exhibit a wide range of biological activities, including significant cardiovascular effects. doi.orgtandfonline.com These compounds have been investigated for their potential as vasodilators, inotropic agents, and for other cardiovascular applications. doi.orgtandfonline.com

Several pyridazin-3(2H)-one derivatives have demonstrated vasodilator activity through various mechanisms. Some act as direct vasodilators, while others target the renin-angiotensin-aldosterone system or inhibit phosphodiesterase. doi.orgtandfonline.com For example, a group of pyridazin-3(2H)-one-based compounds were synthesized and their vasodilating activities were evaluated using rat thoracic aortic rings. doi.org The most active compounds in this series exhibited significantly lower EC50 values compared to the standard drug hydralazine (B1673433), indicating potent vasodilator effects. doi.org

In other research, dihydropyridazin-3(2H)-one derivatives have been synthesized and identified as powerful inotropic and vasodilating agents. doi.org The vasodilator action of some of these novel compounds was tested on isolated rabbit pulmonary artery, where they demonstrated moderate vasorelaxant activity. doi.org

Furthermore, some pyridazinone derivatives have been developed with the aim of possessing dual activities, such as both cardiovascular and anticancer effects. This is particularly relevant as cardiovascular diseases and cancer are the two leading causes of death globally, and there is a recognized link between hypertension and cancer risk. doi.orgtandfonline.com

The versatility of the pyridazin-3(2H)-one core continues to make it an attractive scaffold for medicinal chemists in the search for new and effective cardiovascular agents. scirp.orgdoi.orgtandfonline.com

Antihypertensive Properties

Neuropharmacological Activities

Beyond their cardiovascular effects, derivatives of this compound have shown promise in the field of neuropharmacology, with research indicating potential anticonvulsant, antidepressant, and nootropic activities.

The search for novel antiepileptic drugs has led researchers to explore various heterocyclic systems, including those based on the pyridazinone scaffold. Several studies have reported the anticonvulsant potential of these derivatives.

A series of new 6,8-halo-substituted-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indole-3(5H)-ones were designed and synthesized, with their anticonvulsant activity evaluated using the maximal electroshock (MES) test. nih.gov Compounds such as 8-chloro-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indol-3(5H)-one and 6,8-dibromo-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indol-3(5H)-one showed excellent anticonvulsant activity with low neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Similarly, quinazolin-4(3H)-one derivatives have been investigated as anticonvulsants, with their activity assessed in the pentylenetetrazole (PTZ)-induced seizures model. mdpi.com This model is particularly sensitive to drugs that modulate GABAergic transmission. The results indicated that most of the tested compounds exhibited anticonvulsant properties. mdpi.com The core structure of these compounds often includes features thought to be important for anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Activity of Selected Heterocyclic Derivatives

Compound Series Animal Model Key Findings Reference(s)
6,8-Halo-substituted-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indole-3(5H)-ones Maximal Electroshock (MES) Test Excellent anticonvulsant activity with low neurotoxicity. nih.gov
Quinazolin-4(3H)-one derivatives Pentylenetetrazole (PTZ)-Induced Seizures Most compounds exhibited anticonvulsant properties. mdpi.com

The structural versatility of pyridazinone derivatives has also led to the exploration of their potential as antidepressant agents. Research has shown that incorporating the pyridazinone moiety into other heterocyclic systems can lead to compounds with significant antidepressant-like activity.

For example, several 1,3,5-Triphenyl-1H-pyrazole derivatives containing a this compound core have been synthesized and evaluated for their biological activities, including antidepressant effects. scirp.orgscirp.org Pyrazolines, in general, are known to exhibit a broad spectrum of biological activities, and their combination with the pyridazinone nucleus is a strategic approach to developing new therapeutic agents. scirp.org Furthermore, 3-aminopyridazine (B1208633) derivatives have been specifically studied and found to possess atypical antidepressant activities, along with serotonergic and dopaminergic actions. acs.org

In studies using animal models such as the tail suspension test and modified forced swimming test, benzothiazole (B30560) derivatives have also demonstrated antidepressant-like effects, reducing immobility time in a manner similar to the reference drug fluoxetine. mdpi.com

Nootropics, or "smart drugs," are substances that can improve cognitive functions like memory and learning. nih.gov The pyridazinone scaffold has been identified as a potential core for the development of such agents.

A patent for pyridazin-3(2H)-one derivatives has indicated their potential use as PDE4 inhibitors for the treatment of conditions such as Alzheimer's disease and for their nootropic effects. epo.org The development of nootropic agents is a key area of research for addressing cognitive decline associated with neurodegenerative disorders. advancedresearchpublications.com

In a related area of research, computational studies on 1,3,4-oxadiazole (B1194373) derivatives have suggested their promising neuroprotective and nootropic potential, comparable to the standard drug donepezil. advancedresearchpublications.com These in silico analyses provide a foundation for the synthesis and experimental investigation of new compounds as potential cognitive enhancers. advancedresearchpublications.com

Anxiolytic and Sedative Properties

Derivatives of the pyridazinone nucleus have been explored for their potential effects on the central nervous system, particularly as anxiolytic and sedative agents. sarpublication.commdpi.com Research has indicated that certain pyridazinone derivatives can produce anxiolytic effects, in some cases without the significant sedative side effects that are common with traditional anxiolytic medications. ontosight.ai The adaptability of the pyridazinone scaffold allows for structural modifications aimed at achieving potent and selective CNS activity. acs.org

Studies have been conducted on various classes of pyridazinone derivatives. For instance, piperidinyl-alkylamino-pyridazinone derivatives have been reported to exhibit notable anxiolytic activity while maintaining vigilance. google.com Furthermore, the synthesis of fused heterocyclic systems incorporating the pyridazinone structure, such as certain benzodiazepine (B76468) derivatives, has led to compounds with significant anticonvulsant, sedative, and anxiolytic properties in preclinical models. mdpi.com One such derivative, a triazolopyrrolo[2,1-c] sarpublication.comCurrent time information in Bangalore, IN.benzodiazepin-8-one, demonstrated potency comparable to diazepam in mouse models. mdpi.com The investigation into these compounds often involves assessing their effects in behavioral models like the elevated plus-maze and open-field tests to characterize their psychotropic profile. mdpi.comnih.govrrpharmacology.ru

Table 1: Selected Pyridazinone Derivatives and their Investigated CNS Activities

Compound Class Investigated Activity Key Findings Reference(s)
Piperidinyl-alkylamino-pyridazinones Anxiolytic Showed significant anxiolytic activity without decreasing vigilance. google.com
Thioalkyl derivatives of pyridine Anxiolytic, Sedative 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic and pronounced sedative effects. nih.gov
Triazolopyrrolo[2,1-c] sarpublication.comCurrent time information in Bangalore, IN.benzodiazepin-8-ones Anxiolytic, Sedative, Anticonvulsant Exhibited potent effects, with one derivative showing potency comparable to diazepam. mdpi.com
General Pyridazinone Derivatives Anxiolytic Certain derivatives exhibit anxiolytic effects without the sedative side effects of traditional drugs. ontosight.ai

Other Investigated Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound have been the subject of extensive research for other potential therapeutic applications.

The pyridazinone scaffold has been identified as a promising structure for the development of agents with antiulcer and gastric antisecretory properties. sarpublication.comresearchgate.net Research has led to the synthesis and evaluation of various derivatives for their ability to protect the gastric mucosa and reduce gastric acid secretion.

A notable class of compounds investigated for this purpose is the indenopyridazinone derivatives. nih.gov A series of substituted indenopyridazinones were synthesized and tested for their antisecretory and antiulcer activities. nih.gov In these studies, the 7,8-dimethoxy substituted indenopyridazinone was found to be a particularly interesting compound, retaining significant antisecretory activity at oral doses of 30 mg/kg in rats. nih.gov Further investigation into the dihydro-derivatives of these compounds revealed that they were also active, indicating that the 4,4a-double bond, previously considered essential in related analogs, was not a strict requirement for activity in this new series. nih.gov In preclinical models, these disubstituted derivatives demonstrated a dose-dependent ability to prevent hemorrhagic lesions induced by ethanol (B145695) and showed significant, though lesser, activity in an indomethacin-induced ulcer model. nih.gov

Table 2: Antiulcer and Antisecretory Activity of Selected Indenopyridazinone Derivatives

Compound Substitution Pattern Investigated Activity Key Findings Reference(s)
Indenopyridazinone Derivative 7,8-dimethoxy Antisecretory Retained significant activity at an oral dose of 30 mg/kg in rats. nih.gov
Dihydroindenopyridazinone Derivative 6,9-dimethoxy Antiulcer More active than the parent compound in preventing ethanol-induced lesions. nih.gov
Dihydroindenopyridazinone Derivative 7,8-dimethoxy Antiulcer Comparable activity to the parent compound; effective in ethanol and indomethacin (B1671933) ulcer models. nih.gov

The pyridazinone nucleus is also being explored for its potential in developing new antidiabetic agents. sarpublication.commdpi.comresearchgate.net Research in this area focuses on targeting key enzymes and receptors involved in glucose metabolism.

One area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which can help manage postprandial hyperglycemia. frontiersin.orgnih.gov For example, a dihydropyrimidinone derivative, structurally related to pyridazinones, demonstrated significant in vitro α-glucosidase inhibitory activity, with one compound showing 81.99% inhibition, comparable to the standard, ascorbic acid (81.18%). frontiersin.org The IC₅₀ value for this active compound was determined to be 1.02 µg/ml. frontiersin.org Another study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues also reported potent α-glucosidase and α-amylase inhibitory activity, with the most active compound having an IC₅₀ of 5.76 µg/mL against α-glucosidase. nih.gov

Another approach involves targeting G protein-coupled receptors like GPR119, which is involved in stimulating insulin (B600854) secretion. yakhak.org A study described the synthesis of 3,6-disubstituted pyridazine analogs which were evaluated for their GPR119 agonistic activity. Both synthesized compounds exhibited much stronger EC₅₀ values than the natural ligand oleylethanolamide (OEA), establishing them as partial agonists and suggesting that the pyridazine ring is a viable scaffold for developing GPR119 agonists. yakhak.org

Table 3: Antidiabetic Activity of Pyridazinone and Related Derivatives

Compound Class Target Activity Potency (IC₅₀/EC₅₀) Reference(s)
Dihydropyrimidinone Derivative α-glucosidase Inhibition 1.02 µg/ml frontiersin.org
1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One α-glucosidase Inhibition 5.76 µg/mL nih.gov
3,6-Disubstituted Pyridazine Analogs GPR119 Partial Agonist Stronger EC₅₀ than OEA yakhak.org

Derivatives of this compound have been extensively studied for their antiplatelet activity, positioning them as potential agents for the prevention and treatment of thrombotic diseases. sarpublication.commdpi.com Uncontrolled platelet aggregation can lead to serious cardiovascular events, and agents that inhibit this process are of significant therapeutic interest. nih.gov

Research has shown that various substituted pyridazinones can inhibit platelet aggregation induced by different agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. mdpi.comnih.gov For example, a series of tricyclic thienocinnolinones, which are structurally complex pyridazinone derivatives, demonstrated potent inhibition of collagen-induced platelet aggregation. mdpi.com Another study focused on the synthesis and evaluation of 5-substituted-6-phenyl-3(2H)-pyridazinones, finding that compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 of the pyridazinone ring were the most active. nih.gov Similarly, new pyridazinone derivatives substituted with different amino groups have been synthesized and shown to possess in vitro antiplatelet aggregative activity.

Table 4: Antiplatelet Activity of Selected Pyridazinone Derivatives

Compound Class Key Structural Feature Activity Reference(s)
Tricyclic Thienocinnolinones Fused thieno[2,3-h]cinnolin-3(2H)-one core Potent platelet-antiaggregating activity mdpi.com
5-Substituted-6-phenyl-3(2H)-pyridazinones 3-phenyl-3-oxo-propenyl or phenylthio group at C5 Potent antiplatelet activity nih.gov
6-[4-(substituted amino acetamido-phenyl)]-4,5-dihydro-3(2H)-pyridazinones Substituted amino acetamido-phenyl group at C6 In vitro antiplatelet aggregative activity

The versatility of the pyridazinone scaffold has been leveraged to design inhibitors for specific molecular targets implicated in various diseases, including metabolic disorders, inflammation, and cancer.

Fatty Acid-Binding Proteins (FABPs): A significant body of research has focused on developing pyridazinone-based inhibitors of Fatty Acid-Binding Protein 4 (FABP4). mdpi.comuel.ac.ukcore.ac.uk FABPs are intracellular carriers for fatty acids and are implicated in metabolic diseases and cancer. mdpi.comnih.gov Through computational design, synthesis, and biological evaluation, novel 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been identified as potent FABP4 inhibitors. mdpi.comuel.ac.uk Optimization of this scaffold led to the identification of a derivative, 14e, with an IC₅₀ value of 1.57 μM, which was more potent than the positive control used in the study. researchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling pathways and a validated target for treating B-cell malignancies and autoimmune diseases. researchgate.netnih.gov While many BTK inhibitors feature various heterocyclic cores, the development of inhibitors incorporating pyridazinone or related nitrogen-containing heterocyclic scaffolds is an active area of research, as evidenced by numerous patents. researchgate.netmdpi.com These inhibitors are often designed to bind covalently or non-covalently to the kinase, disrupting its signaling function. mdpi.comnih.gov A novel BTK degrader, NX-2127, has shown promise in overcoming resistance to conventional BTK inhibitors. bloodcancerstoday.com

ROS1 and ALK Kinases: The proto-oncogene tyrosine-protein kinase ROS (ROS1) and anaplastic lymphoma kinase (ALK) are important targets in non-small cell lung cancer (NSCLC). nih.govamegroups.org Pyrido-pyridazinone derivatives have been developed and optimized as kinase inhibitors. nih.gov One study reported a pyrido-pyridazinone derivative (17c) that, while developed as a FER kinase inhibitor, also showed inhibitory activity against ALK. nih.gov Importantly, this compound demonstrated improved kinase selectivity compared to its parent compound, which inhibited both ROS1 and ALK. nih.gov The design of dual ROS1/ALK inhibitors is a key strategy to combat drug resistance, and various heterocyclic scaffolds, including those related to pyridazinones, are being explored for this purpose. nih.govkisti.re.kr

Table 5: Pyridazinone Derivatives as Inhibitors of Specific Molecular Targets

Target Compound Series Key Finding Potency Reference(s)
FABP4 4-amino-pyridazin-3(2H)-one Identified as a valid core scaffold for FABP4 inhibitors. IC₅₀ = 1.57 μM (for compound 14e) core.ac.ukresearchgate.net
ALK, ROS1 Pyrido-pyridazinone derivatives Optimized for kinase selectivity; inhibited ALK and other kinases. >90% inhibition at 200 nM (for compound 17c against ALK) nih.gov
BTK Heterocyclic scaffolds Pyridazinone-related structures are explored in patent literature for BTK inhibition. N/A researchgate.netmdpi.com

Antiplatelet Activity

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of this compound derivatives employs a wide array of standardized in vitro and in vivo methodologies to determine their biological activity, mechanism of action, and preliminary safety profile.

In Vitro Methodologies:

Enzyme Inhibition Assays: These are fundamental for assessing the direct effect of compounds on specific molecular targets. Examples include kinase activity profiling for ALK, ROS1, and BTK, and inhibition assays for enzymes like α-glucosidase and α-amylase. frontiersin.orgnih.gov For FABP inhibitors, fluorescence displacement assays are commonly used to measure the binding affinity and determine IC₅₀ values. core.ac.uk

Cell-Based Assays: The anti-proliferative effects of potential anticancer agents are often evaluated using the MTT assay on various human cancer cell lines, such as HCT116 (colon), HEP3BPN 11 (liver), and MDA 453 (breast). nih.govresearchgate.net Antimicrobial and antitubercular activities are assessed using methods like the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC). scielo.brscielo.br

Platelet Aggregation Assays: The antiplatelet potential is determined using light transmission aggregometry, where platelet-rich plasma is treated with the test compound before inducing aggregation with agents like ADP, collagen, or arachidonic acid. mdpi.com

Receptor Binding Assays: To elucidate the mechanism of action for CNS-active compounds, radioligand binding assays are performed to determine the affinity of the derivatives for specific receptors, such as σ₁ receptors. acs.org

In Vivo Methodologies:

CNS Activity Models: Anxiolytic and sedative properties are commonly screened using behavioral tests in rodents, such as the elevated plus-maze (EPM), open-field test (OFT), and potentiation of pentobarbital-induced sleep. mdpi.comrrpharmacology.ru Anticonvulsant activity is evaluated in models of induced seizures, including the maximal electroshock (MES), pentylenetetrazole (PTZ), and isoniazid (B1672263) (INH) tests. scielo.brscielo.br

Anti-inflammatory and Analgesic Models: The carrageenan-induced rat paw edema model is a standard for assessing anti-inflammatory activity, while analgesic effects are often measured using the acetic acid-induced writhing test or the tail immersion method. pharmacophorejournal.com

Antiulcer and Antisecretory Models: The efficacy of potential antiulcer agents is tested in rats using models of gastric lesions induced by stressors like ethanol or drugs like indomethacin. nih.gov Antisecretory activity is often assessed in pylorus-ligated rats. nih.gov

Preliminary Toxicity Screening: Acute toxicity can be estimated using the Artemia salina (brine shrimp) lethality test, providing a rapid and simple preliminary screen. nih.gov

Table 6: Common Pharmacological Evaluation Methodologies

Methodology Type Specific Test/Assay Purpose Reference(s)
In Vitro MTT Assay Assess cell viability and anti-proliferative effects nih.gov
Fluorescence Displacement Assay Determine binding affinity to proteins like FABP4 core.ac.uk
Microplate Alamar Blue Assay (MABA) Determine antitubercular activity (MIC) scielo.brscielo.br
Platelet Aggregometry Measure inhibition of platelet aggregation mdpi.com
In Vivo Elevated Plus-Maze (EPM) Screen for anxiolytic activity mdpi.comrrpharmacology.ru
Maximal Electroshock (MES) Test Screen for anticonvulsant activity scielo.brscielo.br
Carrageenan-Induced Paw Edema Assess anti-inflammatory activity pharmacophorejournal.com
Ethanol-Induced Gastric Lesions Evaluate antiulcer activity nih.gov

Cell-Based Assays and Screening Protocols (e.g., NCI 60 cancer cell line screening)

The National Cancer Institute's (NCI) 60-cell line panel is a pivotal tool for in vitro anticancer drug screening, providing a platform to evaluate the effects of compounds on a diverse set of human tumor cell lines. clue.ionih.gov This screening method was developed in the late 1980s to shift the focus of drug discovery from murine leukemia models to human solid tumors. clue.io The panel represents nine distinct types of cancer: leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, breast, kidney, and prostate. clue.io The screen assesses a compound's growth-inhibitory or toxic effects, and the resulting data can reveal patterns of drug sensitivity and resistance, which often correlate with mechanisms of action. clue.io

Several derivatives of this compound have been subjected to the NCI-60 screen to determine their potential as anticancer agents. For instance, two novel small molecule derivatives of salicylanilide (B1680751), identified as NSC765690 and NSC765599, demonstrated anti-proliferative effects against the full panel of 60 human cancer cell lines. mdpi.com These compounds showed a dose-dependent cytotoxic preference for non-small cell lung cancer (NSCLC), melanoma, renal, and breast cancer cell lines. mdpi.com Further analysis suggested that these compounds may act as inhibitors of STAT3 and CDK2/4/6, crucial regulators of cell proliferation and survival. mdpi.com The cyclized salicylanilide core of NSC765690 was associated with greater anti-cancer activity compared to the open-ring structure of NSC765599. mdpi.com

Another study focused on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives. researchgate.net These compounds were evaluated for their inhibitory effects on the viability of three human cancer cell lines: HEP3B (liver), MDA-MB-453 (breast), and HL-60 (leukemia), using the MTT reduction assay. researchgate.net Among the synthesized compounds, derivatives 4g and 4i displayed inhibitory activity comparable to the standard drug methotrexate. researchgate.net

The table below summarizes the activity of selected this compound derivatives in cell-based cancer screens.

Compound/DerivativeCell Lines ScreenedKey Findings
NSC765690 and NSC765599NCI-60 full panelExhibited anti-proliferative effects with dose-dependent cytotoxicity against NSCLC, melanoma, renal, and breast cancer cell lines. mdpi.com
4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives (4g and 4i)HEP3B (liver), MDA-MB-453 (breast), HL-60 (leukemia)Showed inhibitory activity close to the standard methotrexate. researchgate.net

Animal Models for Disease Evaluation

The evaluation of this compound derivatives in animal models provides crucial in vivo data on their therapeutic potential and biological effects. For instance, certain pyridazinone derivatives have been investigated for their anti-tumor activity in animal models. In one study, in vivo experiments using NOD-SCID mice with MCF-7 tumor xenografts demonstrated significant anti-tumor activity, with a notable reduction in tumor volume. researchgate.net

Another area of investigation involves the role of PARP7 inhibitors in cancer therapy. It has been shown that PARP7 inhibitors can restore type I interferon (IFN) signaling and lead to tumor regression in a CT26 tumor-bearing immunocompetent BALB/c mouse model. google.com This highlights the potential of targeting this pathway with compounds that may include pyridazinone scaffolds.

Furthermore, some pyridazine derivatives have been assessed for their anxiolytic properties. A specific derivative, 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, was found to be a functionally selective agonist for the GABA-A α2/α3-subtypes. In animal models, this compound exhibited potent anxiolytic activity without causing sedation. nih.gov

The table below presents examples of this compound derivatives and related compounds evaluated in animal models.

Compound/Derivative ClassAnimal ModelDisease/ConditionKey Findings
Pyridazinone derivativesNOD-SCID mice with MCF-7 tumor xenograftsCancerImpressive anti-tumor activity with significant reduction in tumor volume. researchgate.net
PARP7 inhibitors (potential pyridazinone derivatives)CT26 tumor-bearing immunocompetent BALB/c miceCancerRestored type I IFN signaling and caused tumor regression. google.com
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazineNot specifiedAnxietyPotent anxiolytic activity without sedation. nih.gov

Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) Determinations

The antimicrobial and enzyme inhibitory activities of this compound derivatives are quantified using parameters like the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Several studies have reported the MIC and IC50 values for various pyridazinone derivatives. For example, a series of novel hybrid sulfaguanidine (B1682504) moieties incorporating pyridine-2-one derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Six of these derivatives (2a, 2b, 2d, 3a, 8, and 11) exhibited excellent antibacterial activity against various strains, with MIC values ranging from 4.69 to 156.47 µM against Gram-positive bacteria. nih.gov These compounds also showed potent inhibition of DNA gyrase and DHFR enzymes, with IC50 values for DNA gyrase inhibition ranging from 18.17 to 23.87 µM and for DHFR inhibition from 4.33 to 5.54 µM for the most active derivatives. nih.gov

In another study, new quinazolin-4(3H)-one derivatives incorporating a pyrazole (B372694) scaffold were synthesized and tested for their ability to inhibit the DNA gyrase enzyme. mdpi.com The most potent compounds, 5a and 5d, exhibited IC50 values of 3.19 µM and 3.51 µM, respectively, which were better than the standard drug Novobiocin (IC50 = 4.12 µM). mdpi.com

Furthermore, the anticancer activity of certain pyridazinone derivatives has been quantified by their IC50 values against cancer cell lines. For instance, some 5-bromoindolin-2-one derivatives showed significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cells, with IC50 values as low as 2.93 µM. Additionally, certain derivatives targeting VEGFR-2, a key enzyme in tumor angiogenesis, displayed IC50 values of 185.5 nM and 113.3 nM.

The following table summarizes the MIC and IC50 values for selected this compound derivatives and related compounds.

Compound/Derivative ClassTarget/OrganismMIC (µM)IC50 (µM)
Sulfaguanidine-pyridine-2-one hybrids (2a, 2b, 2d, 3a, 8, 11)Gram-positive bacteria4.69 - 156.47-
Sulfaguanidine-pyridine-2-one hybrids (2d, 3a, 2a)DNA gyrase-18.17 - 23.87
Sulfaguanidine-pyridine-2-one hybrids (2d, 3a, 2a)DHFR-4.33 - 5.54
Quinazolin-4(3H)-one-pyrazole hybrid (5a)DNA gyrase-3.19
Quinazolin-4(3H)-one-pyrazole hybrid (5d)DNA gyrase-3.51
5-bromoindolin-2-one derivativesMCF-7 breast cancer cells-As low as 2.93
Pyridazinone derivativesVEGFR-2-0.1855 and 0.1133

Computational Chemistry and in Silico Approaches in 6 Aminopyridazin 3 2h One Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a cornerstone of structure-based drug design, employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. wjarr.com This computational technique is instrumental in elucidating the binding modes of 6-aminopyridazin-3(2H)-one derivatives, providing critical information on the intermolecular interactions that stabilize the ligand-receptor complex.

Research on pyridazinone scaffolds demonstrates their versatility in targeting a wide array of proteins. For instance, derivatives have been designed as inhibitors for several key enzymes implicated in disease. Molecular docking studies have successfully predicted the binding interactions of these compounds within the active sites of their respective targets. Key interactions often involve hydrogen bonds with the pyridazinone ring's nitrogen and oxygen atoms, as well as hydrophobic interactions with the substituted moieties.

In a study focused on acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, novel 3(2H)pyridazinone-triazole derivatives were synthesized and evaluated. jrespharm.com Molecular docking revealed that the most potent compounds interacted strongly with important amino acid residues in the AChE active site, such as Trp286 and Tyr341, corroborating the experimental inhibition data. jrespharm.com Similarly, docking studies on 4-amino-pyridazin-3(2H)-one derivatives identified them as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. researchgate.net These in silico analyses showed the pyridazinone core fitting snugly into the binding pocket, guiding the optimization of the scaffold for enhanced potency. researchgate.net Other studies have explored dihydropyridazin-3(2H)-one derivatives as potential antifungal, antibacterial, and anti-helmintic agents, using docking to predict their binding affinity against specific microbial protein targets. wjarr.com

Target Protein/EnzymePyridazinone Derivative TypeKey Findings from Docking
Acetylcholinesterase (AChE) 3(2H)-pyridazinone-triazole derivativesInteraction with key residues Trp286 and Tyr341. jrespharm.com
Fatty Acid-Binding Protein 4 (FABP4) 4-amino-pyridazin-3(2H)-one derivativesIdentification of potent analogs with strong binding pocket interactions. researchgate.net
Aurora Kinase Aminopyridazin-3(2H)-one derivativesServed as a template for designing potential anticancer agents. researchgate.net
Antimicrobial Targets 4,5-Dihydropyridazin-3(2H)-one derivativesPrediction of binding affinity against antifungal, antibacterial, and anti-helmintic proteins. wjarr.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational stability of the ligand-target complex and for refining binding affinity predictions. mdpi.com

For derivatives of this compound, MD simulations are applied to validate the poses obtained from docking studies. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound within the active site. mdpi.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. nih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand's binding mode is stable. nih.govbiorxiv.org

In the investigation of 4-amino-pyridazin-3(2H)-one derivatives as FABP4 inhibitors, MD simulations were performed to confirm the stability of the most potent compound within the protein's binding pocket. researchgate.net Similarly, a recent study on 1,2,4-triazine-3(2H)-one derivatives, which are structurally related to pyridazinones, used 100-nanosecond MD simulations to verify the stability of the lead compound when bound to tubulin, a key anticancer target. nih.gov The simulations showed a low and stable RMSD, indicating a tightly bound and stable conformation. nih.gov

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.org This provides a more accurate estimation of binding affinity than docking scores alone, helping to rank and prioritize compounds for synthesis and biological testing. mdpi.com

System StudiedSimulation TimeKey Stability MetricsConclusion
4-amino-pyridazin-3(2H)-one derivative with FABP4 Not specifiedSolute RMSDConfirmed stable binding pose within the target's active site. researchgate.net
1,2,4-triazine-3(2H)-one derivative with Tubulin 100 nsRMSD (0.29 nm), RMSFDemonstrated notable stability and a tightly bound conformation. nih.gov
General Protein-Ligand Complexes Microsecond scaleBackbone RMSD (~3 Å)Can confirm the structural rigidity and conformational stability of the enzyme-ligand complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding the design of more effective compounds. nih.gov

For the this compound scaffold, QSAR studies can be invaluable for understanding which structural modifications are likely to enhance a desired biological effect. These models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. The molecular descriptors used in QSAR can range from simple physicochemical properties (e.g., LogP, molecular weight) to more complex 2D or 3D structural features.

For example, a 3D-QSAR model was developed for a series of cytotoxic quinolines, generating contour maps that revealed the structural and electronic features essential for their anticancer activity. nih.gov In a more closely related study, QSAR models for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors were developed. nih.gov These models achieved a high predictive accuracy (R² = 0.849) and identified descriptors like absolute electronegativity and water solubility as significant influencers of inhibitory activity. nih.gov Such insights are directly applicable to the strategic modification of the this compound core to optimize its biological profile for a specific target.

Compound ClassBiological Activity ModeledQSAR Model TypeKey Predictive Descriptors
1,2,4-triazine-3(2H)-one derivatives Tubulin Inhibition (Anticancer)Multiple Linear Regression (MLR)Absolute electronegativity, water solubility. nih.gov
Cytotoxic Quinolines Anticancer Activity3D-QSAR PharmacophoreHydrogen bond acceptors, aromatic rings. nih.gov
Sulfur-containing derivatives Anticancer ActivityMultiple Linear Regression (MLR)Mass, polarizability, electronegativity, van der Waals volume. researchgate.net

ADME/Tox Predictions and Pharmacokinetic Profiling through Computational Tools

A critical phase in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. tetrascience.com Failures at later stages are often due to poor pharmacokinetics or unforeseen toxicity. tetrascience.com Computational tools offer a rapid and cost-effective means to predict these properties early in the discovery pipeline, allowing for the prioritization of compounds with favorable drug-like characteristics. cell4pharma.commdpi.com

For this compound and its derivatives, various in silico models and web-based platforms like SwissADME and PreADMET are utilized. researchgate.netbmdrc.org These tools predict a wide range of properties, including intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). researchgate.netscielo.org.co

For the parent compound, this compound, publicly available computed properties provide a baseline pharmacokinetic profile. Advanced modeling on its derivatives, such as the in silico ADME/Tox calculations performed on 4-amino-pyridazin-3(2H)-one based FABP4 inhibitors, suggested that lead compounds possessed promising profiles suitable for further development. researchgate.net These predictions are crucial for filtering out compounds that are likely to fail due to poor pharmacokinetics and for guiding structural modifications to improve the ADME/Tox properties of promising leads. africanjournalofbiomedicalresearch.com

ParameterPredicted Value for this compoundSignificance in Drug Discovery
Molecular Weight 111.10 g/mol nih.govInfluences absorption and diffusion; generally <500 g/mol is preferred.
LogP -0.6479 chemscene.com / -1.3 nih.govMeasures lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) 71.77 Ų chemscene.comPredicts drug transport properties, including intestinal absorption and BBB penetration.
Hydrogen Bond Donors 2 chemscene.comAffects solubility and binding; generally ≤5 is preferred (Lipinski's Rule).
Hydrogen Bond Acceptors 3 chemscene.comAffects solubility and binding; generally ≤10 is preferred (Lipinski's Rule).
Human Intestinal Absorption (HIA) Often predicted as %Indicates potential for oral bioavailability. researchgate.net
AMES Toxicity Qualitative (Mutagenic/Non-mutagenic)Predicts mutagenic potential, a key toxicity endpoint. africanjournalofbiomedicalresearch.com

Virtual Screening and De Novo Drug Design Strategies

Virtual screening (VS) and de novo design are powerful computational strategies for identifying novel bioactive compounds. nih.govnih.gov VS involves screening vast libraries of virtual compounds against a biological target to find potential "hits," while de novo design computationally builds new molecules with desired properties from scratch or from molecular fragments.

The this compound scaffold can serve as a starting point for both approaches. In virtual screening, libraries can be filtered to include compounds containing this core structure, or it can be used as a query in similarity-based searches. Structure-based VS would involve docking millions of commercially available compounds into a target's active site to identify new pyridazinone-containing inhibitors. uchicago.edu

Fragment-based drug discovery is a related strategy where small molecular fragments are identified and then grown or linked together to produce a lead compound with higher affinity. The identification of a 2-(6-aminopyridazin-3-yl)phenol scaffold in a research context suggests its utility as a privileged fragment for designing new inhibitors. sci-hub.se This fragment, containing the core 6-aminopyridazinone ring, can be elaborated upon using de novo design algorithms to generate novel chemical entities with optimized interactions within a target's binding site. These strategies significantly broaden the chemical space that can be explored, increasing the probability of discovering potent and selective drug candidates.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are essential for predicting the intrinsic reactivity of molecules and elucidating complex reaction mechanisms. mdpi.commdpi.com These theoretical calculations provide insights into the electronic structure of a molecule, allowing for the prediction of its behavior in chemical reactions. nih.gov

For this compound, DFT can be used to calculate various molecular properties that govern its reactivity. This includes mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Reactivity indices, such as the Fukui functions, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. mdpi.com This information is invaluable for predicting the outcomes of chemical reactions and for understanding potential metabolic pathways, where the molecule might be transformed by enzymes.

Furthermore, computational chemistry can model the entire energy profile of a reaction pathway, from reactants to products, including the high-energy transition states. nih.govchimia.ch By calculating the activation barriers for different possible mechanisms, researchers can determine the most likely pathway a reaction will follow. frontiersin.org This capability is crucial for optimizing synthetic routes to this compound and its derivatives, and for understanding their stability and degradation profiles. While specific published studies on the theoretical reaction mechanisms of the parent compound are scarce, the established principles of computational chemistry provide a robust framework for such investigations. chimia.ch

Applications Beyond Medicinal Chemistry

Agrochemical Applications of Pyridazinone Derivatives

The inherent biological activity of the pyridazinone ring has made it a core structure in the creation of compounds for crop protection. scispace.comscilit.com These derivatives have demonstrated considerable potential as environmentally friendly agrochemicals due to their high efficacy. researchgate.net Research has extensively explored their roles as herbicides, insecticides, fungicides, and plant growth regulators. sarpublication.combenthamdirect.com

An emerging and promising application of pyridazinone derivatives is in the development of plant activators. nih.govrsc.org These compounds can induce a state of "priming" or systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad range of pathogens without possessing direct antimicrobial properties. nih.govacs.org

A study identified 3(2H)-pyridazinone derivatives as a novel scaffold for plant activators. nih.govrsc.org The research demonstrated that while these compounds had no direct inhibitory effect on pathogens in vitro, they provided excellent, broad-spectrum induced resistance in vivo against various diseases. nih.gov This mode of action is highly desirable as it can reduce the risk of pathogen resistance and environmental contamination associated with traditional pesticides. nih.govrsc.org One particular derivative, compound 32 from the study, showed outstanding efficacy against four different pathogens, highlighting its potential as a new plant activator for crop protection. rsc.org The mechanism is similar to other known chemical inducers like benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), which mimic the plant's natural defense signaling molecule, salicylic (B10762653) acid. nih.govacs.org

Table 1: Induced Resistance Activity of Representative 3(2H)-Pyridazinone Derivatives

CompoundPathogenHost PlantProtective Effect (%)
32 Pseudomonas syringae pv. tomato DC3000Arabidopsis>90
32 Phytophthora infestansTomato>80
32 Erysiphe graminisWheat>80
32 Colletotrichum higginsianumArabidopsis>90

The pyridazinone structure is a key feature in a number of compounds developed for their insecticidal and acaricidal (mite-killing) activities. scispace.comscholarsresearchlibrary.com These derivatives have been shown to be effective against a variety of agricultural pests. sarpublication.combenthamdirect.com A significant portion of research has been directed towards synthesizing and evaluating new pyridazinone analogs to find molecules with potent and specific activities. scispace.com

For instance, novel 3(2H)-pyridazinone derivatives have been developed that exhibit excellent insecticidal, acaricidal, and nematicidal properties. google.com Some of these compounds function by inhibiting the metamorphosis of insect pests, representing a different mode of action from many conventional neurotoxic insecticides. google.comresearchgate.net This alternative mechanism is valuable for managing pests that have developed resistance to other insecticide classes. researchgate.net While many studies focus on the broader class of pyridazinones, derivatives of 6-aminopyridazin-3(2H)-one have also been synthesized as part of research programs seeking new insecticidal agents. scirp.orgscirp.org

Pyridazinone derivatives are well-established as effective herbicides. scispace.combenthamdirect.com One of the earliest and most well-known examples is Chloridazon (pyrazon), chemically identified as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone. sarpublication.comcambridge.org The primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis in susceptible plants. cambridge.org They interfere with the Hill reaction in chloroplasts, disrupting the electron transport chain and leading to plant death. cambridge.org

Subsequent research has built upon this foundation, creating new derivatives with enhanced or modified properties. For example, the experimental herbicide known as 6706, or 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, retains the photosynthetic inhibition mechanism of pyrazon but also possesses a second mode of action that interferes with chloroplast development. cambridge.org Studies on other series, such as 2-substituted-6-methyl-4-phenyl-3(2H)-pyridazinone derivatives, have shown that their herbicidal activity is influenced by the nature of the substituent at the 2-position of the pyridazinone ring. sioc-journal.cn Phenyl-substituted cyclic keto-enols containing a pyridazinone moiety have also been synthesized and shown to have a broad weed control spectrum, acting as inhibitors of the enzyme acetyl-coenzyme A carboxylase (ACCase). nih.gov

The fungicidal potential of the pyridazinone scaffold is another significant area of agrochemical research. sarpublication.comscispace.comscholarsresearchlibrary.com Derivatives have been synthesized and tested against various plant-pathogenic fungi. researchgate.net

Specifically, research into derivatives of this compound has yielded promising results. A study focused on a series of 1,3,5-Triphenyl-1H-pyrazole molecules containing the this compound core. scirp.orgscirp.orgoalib.com These synthesized compounds were screened for their antifungal activity against several fungal strains, with some derivatives showing high potency. scirp.orgscirp.org For example, against the fungus Aspergillus niger, one of the tested compounds showed a zone of inhibition comparable to the standard antifungal agent Griseofulvin. scirp.org This demonstrates that the this compound moiety can serve as a valuable building block for the development of new fungicidal agents. scirp.org

Table 2: Antifungal Activity of this compound Derivatives

Compound IDSubstituent (R)Zone of Inhibition (mm) vs. Aspergillus nigerZone of Inhibition (mm) vs. Candida albicans
3b 4-Methyl2422
3e 4-Methoxy2521
3f 4-Chloro2224
Griseofulvin (Standard)2423

Note: Data is based on the research by Tupare et al. on 1,3,5-Triphenyl-1H-pyrazole containing this compound derivatives. scirp.orgscirp.org

Herbicide Activity

Material Science and Industrial Applications (if any)

While heterocyclic compounds as a class are fundamental in various industrial applications, including the synthesis of dyes, polymers, and other functional materials, the specific use of this compound in material science is not extensively documented in available research. ijfans.org The primary focus of research on this compound and its derivatives has been on its biological activities for pharmaceutical and agrochemical purposes. nih.govscilit.com

However, the chemical nature of this compound suggests its potential as a versatile building block. Its multiple nitrogen atoms and functional groups (amino, carbonyl) make it a candidate for synthesizing more complex structures, which could have applications in creating functional materials or polymers. sphinxsai.comgoogle.com For example, related compounds like 4-Aminopyridazin-3(2H)-one have been noted for their potential as precursors in the preparation of functional materials with specific characteristics like high thermal stability or electrical conductivity. The versatility of the pyridazinone ring system continues to make it an attractive target for synthetic chemists in various fields beyond medicine and agriculture. researchgate.net

Q & A

Basic Research Questions

Q. What are the key factors to optimize in the synthesis of 6-aminopyridazin-3(2H)-one derivatives for reproducibility?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones in ethanol under reflux (70–80°C) is a common approach. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:ketone) can improve yield . Purification via recrystallization (e.g., using ethanol/water mixtures) enhances reproducibility.

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Methodological Answer : Use a combination of spectral and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the pyridazinone core and amine substituents (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 138.1).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers determine the solubility profile of this compound in pharmaceutical solvents?

  • Methodological Answer : Employ the shake-flask method:

Saturate solvents (e.g., water, ethanol, PEG-400) with the compound at 25°C.

Filter and quantify dissolved compound via UV spectrophotometry (calibration curve at λmax ~270 nm).

Validate results using thermodynamic models (e.g., van’t Hoff equation) to predict solubility-temperature relationships .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the cardiotonic activity of this compound derivatives?

  • Methodological Answer :

  • Introduce substituents at positions 4 and 5 of the pyridazinone ring to modulate electron density (e.g., electron-withdrawing groups improve PDE-III inhibition).
  • Evaluate inotropic effects using isolated guinea pig atria models, measuring contractile force and cyclic AMP levels. Compare IC50 values for PDE-III inhibition across derivatives .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values for PDE inhibition)?

  • Methodological Answer :

  • Conduct meta-analysis of assay conditions (e.g., enzyme source, substrate concentration). For example, PDE-III from human myocardium vs. bovine aorta may yield divergent results.
  • Validate findings using orthogonal assays (e.g., radioligand binding vs. fluorometric methods) and statistical rigor (e.g., Bland-Altman plots for inter-lab variability) .

Q. What in vitro toxicology models are appropriate for assessing the safety of this compound derivatives?

  • Methodological Answer :

  • Hepatotoxicity : Use HepG2 cells incubated with derivatives (0.1–100 µM) for 24–72 hours, measuring ALT/AST release via ELISA.
  • Cardiotoxicity : Employ human iPSC-derived cardiomyocytes to monitor arrhythmogenic risk (e.g., Multi-Electrode Array systems).
  • Reference impurity profiles (e.g., EP-grade standards) to distinguish compound toxicity from synthetic byproducts .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., amine group for Phase I oxidation).
  • Use molecular docking (AutoDock Vina) with CYP450 isoforms (e.g., CYP3A4) to estimate metabolic rates. Validate with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis OptimizationSolvent polarity, catalyst (e.g., p-TsOH), reflux time
Solubility DeterminationShake-flask method, UV spectrophotometry
Toxicity ScreeningHepG2 cells, iPSC cardiomyocytes
SAR for Cardiotonic ActivityPDE-III inhibition assays, guinea pig atria

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.